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molecular formula C8H7BrINO2 B8299317 Methyl 4-bromo-2-iodophenylcarbamate

Methyl 4-bromo-2-iodophenylcarbamate

Cat. No. B8299317
M. Wt: 355.95 g/mol
InChI Key: OVTSHYPXQRTQHI-UHFFFAOYSA-N
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Patent
US06610685B2

Procedure details

A suspension of 3.350 g (0.0048 mol) bis-(triphenylphosphine)-palladium(II)dichloride and 1.90 g (0.010 mol) copper(I)iodide in 500 mL triethylamine was heated to reflux for 30 min. The mixture was cooled to room temperature and 190 g (0.534 mol) (4-bromo-2-iodo-phenyl)-carbamic acid methyl ester and 66.462 mL 5-chloro-1-pentyne (65 g, 0.634 mol) were added. The mixture was heated to reflux. When a temperature of 70° C. was reached, a strong exothermic reaction was observed leading to vigorous reflux! A thick suspension formed. Refluxing was continued for 15 min. The mixture was cooled to room temperature and diluted with 500 mL ethyl acetate. The solids were removed by filtration and the filter cake was washed with ca. 200 mL ethyl acetate. The filtrate was concentrated under aspirator vacuum, taken up in 500 mL ethyl acetate and washed successively with 10% citric acid solution, 10% sodium thiosulfate solution, 10% sodium bicarbonate solution and brine. The aqueous phases were re-extracted with ethyl acetate. The combined organic phases were dried over magnesium sulfate. To the solution was added 200 mL dimethylsulfoxide and the mixture concentrated under aspirator vacuum. Remaining ethyl acetate was removed under high vacuum. The resulting dimethylsulfoxide solution was added to a suspension of 70 g lithium hydroxide monohydrate in 120 mL water and 1000 mL dimethylsulfoxide. The resulting suspension was heated to 80° C. for 2 h. The mixture was cooled to room temperature and 1500 mL of ice water and 600 mL dichloromethane were added. The pH was adjusted to 6 by addition of 25% hydrochloric acid. The phases were separated and the organic phase was washed with half concentrated brine. The aqueous phases were extracted with 200 mL dichloromethane. The combined organic phases were diluted to a volume of 2000 mL with n-hexane. The resulting solution was filtered over 1 kg silica gel with hexane: dichloromethane=2: 1. The product fractions were combined and concentrated under aspirator vacuum, whereby crystallisation occurred to yield 95 g white crystals. (HPLC 100%). The mother liquor was evaporated to afford a second crop [7.2 g, 87% purity by HPLC) which was recrystallised to furnish a further 6 g (100% purity by HPLC) Total yield: 101 g (80%) of the title compound as white crystals, m.p.: 78.7-79.4° C.
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
66.462 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
bis-(triphenylphosphine)-palladium(II)dichloride
Quantity
3.35 g
Type
catalyst
Reaction Step Three
Name
copper(I)iodide
Quantity
1.9 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3](=O)[NH:4][C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][C:6]=1I.Cl[CH2:15][CH2:16][CH2:17]C#C.[CH2:20](N(CC)CC)C>C(OCC)(=O)C.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.[Cu]I>[Br:11][C:8]1[CH:9]=[CH:10][C:5]2[N:4]3[CH2:15][CH2:16][CH2:17][C:3]3=[CH:20][C:6]=2[CH:7]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
190 g
Type
reactant
Smiles
COC(NC1=C(C=C(C=C1)Br)I)=O
Name
Quantity
66.462 mL
Type
reactant
Smiles
ClCCCC#C
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
bis-(triphenylphosphine)-palladium(II)dichloride
Quantity
3.35 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
Name
copper(I)iodide
Quantity
1.9 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to reflux
CUSTOM
Type
CUSTOM
Details
a temperature of 70° C.
CUSTOM
Type
CUSTOM
Details
a strong exothermic reaction
CUSTOM
Type
CUSTOM
Details
A thick suspension formed
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
WASH
Type
WASH
Details
the filter cake was washed with ca. 200 mL ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under aspirator vacuum
WASH
Type
WASH
Details
washed successively with 10% citric acid solution, 10% sodium thiosulfate solution, 10% sodium bicarbonate solution and brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous phases were re-extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulfate
ADDITION
Type
ADDITION
Details
To the solution was added 200 mL dimethylsulfoxide
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated under aspirator vacuum
CUSTOM
Type
CUSTOM
Details
Remaining ethyl acetate was removed under high vacuum
ADDITION
Type
ADDITION
Details
The resulting dimethylsulfoxide solution was added to a suspension of 70 g lithium hydroxide monohydrate in 120 mL water and 1000 mL dimethylsulfoxide
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated to 80° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
1500 mL of ice water and 600 mL dichloromethane were added
ADDITION
Type
ADDITION
Details
The pH was adjusted to 6 by addition of 25% hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with half concentrated brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous phases were extracted with 200 mL dichloromethane
ADDITION
Type
ADDITION
Details
The combined organic phases were diluted to a volume of 2000 mL with n-hexane
FILTRATION
Type
FILTRATION
Details
The resulting solution was filtered over 1 kg silica gel with hexane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under aspirator vacuum, whereby crystallisation

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC=2C=C3N(C2C=C1)CCC3
Measurements
Type Value Analysis
AMOUNT: MASS 95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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